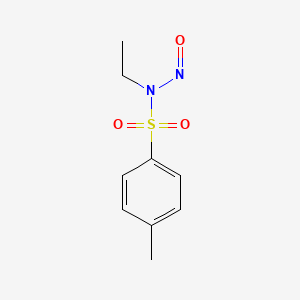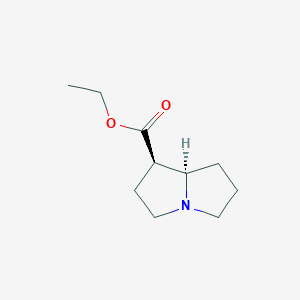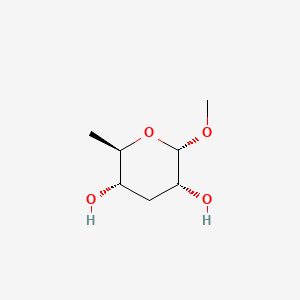
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is a compound with the molecular formula C7H14O4. It is a derivative of hexopyranoside, characterized by the absence of hydroxyl groups at the 3rd and 6th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside can be synthesized through the displacement of sugar chlorosulphates by nucleophiles such as bromide, azide, and acetate . The reaction typically involves the use of aprotic solvents or crown ethers to facilitate the displacement process. The synthesis starts with the preparation of methyl 4,6-O-benzylidene-3-bromo-3-deoxy-beta-D-allopyranoside from methyl 4,6-O-benzylidene-beta-D-glucopyranoside 2,3-bischlorosulphate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The displacement of chlorosulphate groups by nucleophiles such as bromide, azide, and acetate.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Nucleophiles: Bromide, azide, acetate.
Solvents: Aprotic solvents, crown ethers.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets, primarily through its glycosidic linkage. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycosides. The pathways involved include glycosylation and deglycosylation processes, which are crucial in various biological functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,6-dideoxy-3-C-methyl-4-O-(3-methylbutanoyl)-L-ribo-hexopyranoside .
- Methyl 4,6-O-benzylidene-2,3-dideoxy-beta-D-ribo-hexopyranoside .
Uniqueness
Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is unique due to its specific deoxy modifications at the 3rd and 6th positions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
31899-66-8 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2S,3R,5S,6R)-2-methoxy-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7+/m1/s1 |
Clave InChI |
DRIBCYZSKHETPK-UCROKIRRSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C[C@H]([C@H](O1)OC)O)O |
SMILES canónico |
CC1C(CC(C(O1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


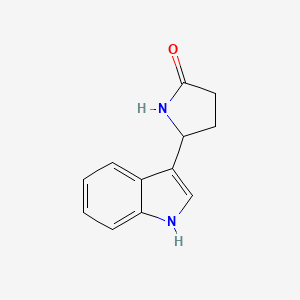
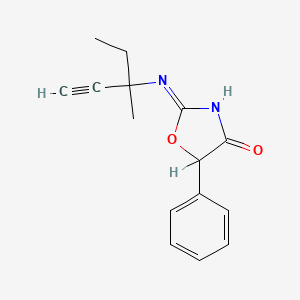
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
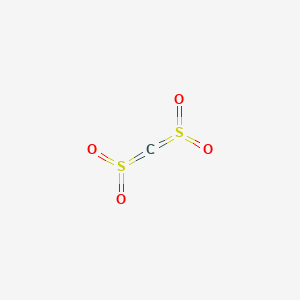
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
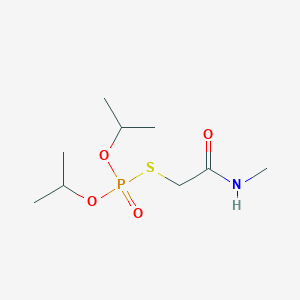
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)

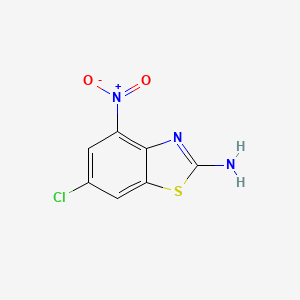
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
